2'-O-(2-Methoxyethyl)adenosine
CAS No.: 168427-74-5
Cat. No.: VC21540159
Molecular Formula: C13H19N5O6
Molecular Weight: 325.32 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 168427-74-5 |
---|---|
Molecular Formula | C13H19N5O6 |
Molecular Weight | 325.32 g/mol |
IUPAC Name | (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
Standard InChI | InChI=1S/C13H19N5O5/c1-21-2-3-22-10-9(20)7(4-19)23-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
Standard InChI Key | PUDXUJRJLRLJIU-QYVSTXNMSA-N |
Isomeric SMILES | COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES | COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES | COCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Introduction
Chemical Structure and Properties
2'-O-(2-Methoxyethyl)adenosine, also known as 2'-O-MOE-adenosine, is characterized by the molecular formula C13H19N5O5 and has a molecular weight of 325.32 g/mol . The compound's structure consists of an adenine base attached to a modified ribose sugar that contains a 2-methoxyethyl group at the 2' position.
The IUPAC name for this compound is (2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)tetrahydrofuran-3-ol . It is also referred to by its condensed IUPAC notation: Ade-MeOEt(-2)Ribf .
Physical Properties
The physical properties of 2'-O-(2-Methoxyethyl)adenosine are summarized in the following table:
This compound exists as a white solid at room temperature and requires careful storage conditions to maintain its stability .
Synthesis Methods
The synthesis of 2'-O-(2-Methoxyethyl)adenosine has been well-documented in scientific literature and patents. Several methods have been developed for its preparation, focusing on efficient and scalable processes suitable for industrial production.
Standard Synthetic Route
One of the most common methods for synthesizing 2'-O-(2-Methoxyethyl)adenosine involves the alkylation of adenosine with an appropriate alkylating agent in the presence of a base. According to a patent, this process typically follows these steps:
-
Dissolution of adenosine in a polar solvent such as DMF (dimethylformamide)
-
Addition of an alkylating agent (commonly methylsulphonic acid-(2-methoxyl group)-ethyl ester)
-
Addition of a base such as sodium hydride or potassium hydroxide
-
Reaction under controlled temperature conditions
A specific example from patent literature describes: "The 10Kg adenosine is joined in the 130L anhydrous DMF solution; Stirring and dissolving; Add 8-15 ℃ of the anhydrous ethylene glycol monomethyl ether controlled temperature of 50L then; Add 6.89Kg methylsulphonic acid-(2-methoxyl group)-ethyl ester" .
Alternative Synthesis Methods
Research has also explored alternative conditions for the synthesis. According to one study, the alkylation of adenosine was investigated in dimethylsulfoxide (DMSO) using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent and various bases including t-BuOK, KOH, and NaH under mild heating conditions . This approach reportedly offered improved synthesis of 2'-O-MOE-purine derivatives.
Purification Techniques
The purification of 2'-O-(2-Methoxyethyl)adenosine is a critical step in ensuring the high purity required for its applications, particularly in pharmaceutical contexts. Several purification methods have been described in the literature.
Silica Gel Column Chromatography
A detailed purification process using silica gel column chromatography has been described in patent literature:
-
Preparation of a silica gel column using appropriate silica gel (e.g., 500-800 purpose silica gel)
-
Suspension of the silica gel in normal hexane
-
Loading of the crude product dissolved in anhydrous methanol onto the column
-
Elution with a dichloromethane solution containing 5-10% methyl alcohol
-
Further elution with absolute ethyl alcohol until no UV-absorbing materials are detected
-
Collection and evaporation of the ethanol fraction
-
Addition of 10% acetonitrile solution, heating, and cooling to induce crystallization
Temperature control during the chromatography process is crucial, with an optimal range of 12-17°C reported for the elution process .
Crystallization
Following chromatographic separation, crystallization is often employed as a final purification step. As described in the patent literature, the process typically involves:
-
Dissolution of the partially purified product in a suitable solvent (e.g., 10% acetonitrile solution)
-
Heating to ensure complete dissolution
-
Controlled cooling to room temperature with stirring to induce crystallization
-
Collection of crystals by centrifugation
This crystallization process has been reported to yield product with HPLC purity of 99.95% .
Applications in Oligonucleotide Synthesis
The primary application of 2'-O-(2-Methoxyethyl)adenosine is in the synthesis of modified oligonucleotides. The 2'-O-(2-methoxyethyl) modification imparts several advantageous properties to oligonucleotides.
Enhanced Properties of MOE-Modified Oligonucleotides
Oligonucleotides containing 2'-O-(2-methoxyethyl) modifications exhibit improved characteristics compared to unmodified counterparts:
-
Increased binding affinity to RNA targets: "In Nucleotide, mix 2'-O-alkyl nucleosides, can strengthen avidity with RNA"
-
Enhanced resistance to nucleicacidase degradation: "Strengthen the resistance of oligonucleotide to nucleicacidase, wherein the effect of 2'-O-methoxyethyl is more superior for this"
-
Improved pharmacokinetic properties, potentially increasing the therapeutic efficacy of oligonucleotide-based drugs
These properties make 2'-O-(2-Methoxyethyl)adenosine and similar 2'-O-MOE nucleosides valuable building blocks for the development of antisense oligonucleotide therapeutics.
Pharmaceutical Applications
The enhanced properties of 2'-O-MOE-modified oligonucleotides have led to their exploration in various pharmaceutical applications, particularly in antisense drug development:
"In recent years, along with gene is formed the development of medicine, the antisense oligonucleotide medicine is by exploitation rapidly; Especially recent; Along with the further investigation of s-generation antisense drug is found, in Nucleotide, mix 2'-O-alkyl nucleosides, can strengthen avidity with RNA; Strengthen the resistance of oligonucleotide to nucleicacidase, wherein the effect of 2'-O-methoxyethyl is more superior for this."
The development of antisense oligonucleotide therapeutics represents a promising approach for targeting specific gene expression, with potential applications in the treatment of various diseases including genetic disorders, viral infections, and cancer.
Derivatives and Related Compounds
Several derivatives and related compounds of 2'-O-(2-Methoxyethyl)adenosine have been developed, expanding the toolkit available for oligonucleotide synthesis and research.
N6-Benzoyl Derivative
The N6-benzoyl derivative of 2'-O-(2-Methoxyethyl)adenosine (N6-Bz-2'-O-(2-methoxyethyl)adenosine) is an important intermediate in oligonucleotide synthesis. Its preparation typically involves the reaction of 2'-O-(2-Methoxyethyl)adenosine with benzoyl oxide in the presence of triethylamine:
"5Kg 2'-O-(2-methoxyethyl)adenosine is joined in the 65L anhydrous acetonitrile; Stir, add 8--15 ℃ of 5L triethylamine controlled temperature then, add the 4.17Kg benzoyl oxide; Architecture heat preservation 20-25 ℃ stirring reaction" .
2-Amino Derivative
Another significant related compound is 2-Amino-2'-O-(2-methoxyethyl)adenosine (CAS: 256224-13-2). This compound features an additional amino group at the 2-position of the adenine base, which can modify its binding properties . It has a molecular formula of C13H20N6O5 and a molecular weight of 340.34 g/mol .
Guanosine Analog
2'-O-(2-Methoxyethyl)guanosine represents another important nucleoside in the same family, featuring the same sugar modification but with guanine as the nucleobase. Its preparation can involve enzymatic conversion of intermediates:
"To go up step gained 5.4Kg 2'-O-(2-methoxyethyl)-2.6-diamino-adenosine and be dissolved in the 200L deionized water, 2N HCl regulation system PH=7.0-7.3 adds adenosine deaminase 15L then, and insulation 35-38 degree stirs down, and HPLC monitors to reacting completely."
The enzymatic approach allows for efficient conversion with high yields, with reported weight yields of 88.9% for the conversion step .
Analytical Methods for Characterization
Various analytical techniques are employed for the characterization and quality control of 2'-O-(2-Methoxyethyl)adenosine.
High-Performance Liquid Chromatography (HPLC)
HPLC is extensively used for purity determination of 2'-O-(2-Methoxyethyl)adenosine. As reported in patent literature, HPLC analysis has been used to confirm the high purity (99.95%) of the synthesized product . The technique allows for the detection and quantification of potential impurities, ensuring the quality required for pharmaceutical applications.
Market and Industrial Significance
The demand for 2'-O-(2-Methoxyethyl)adenosine and other 2'-O-MOE nucleosides has increased significantly with the development of antisense oligonucleotide therapeutics:
"Thereupon, constitute the oligonucleoside of oligopolymer raw material and the demand of verivate thereof and increase day by day, especially 2'-O-methoxyethyl nucleosides modifier has bigger market outlook."
The compound is particularly valuable in pharmaceutical contexts, where high purity is essential:
"On the other hand, in the purposes of pharmaceuticals, be necessary to use very highly purified oligonucleoside and verivate thereof in order to do one's utmost to suppress secondary resultant by the impurity generation that contains."
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume